1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexylamino group, an oxopropan-2-yl group, and a thiazolylthio-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyanocyclohexylamine intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Synthesis of the oxopropan-2-yl intermediate: This involves the reaction of propan-2-one with an appropriate amine to form the oxopropan-2-yl group.
Coupling with the thiazolylthio-methylbenzoate moiety: The final step involves the coupling of the previously synthesized intermediates with 2-(((4-methylthiazol-2-yl)thio)methyl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, the thiazole ring may interact with metal ions in enzymes, altering their activity.
Comparison with Similar Compounds
- 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl benzoate
- 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)phenylacetate
Uniqueness: 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(((4-methylthiazol-2-yl)thio)methyl)benzoate is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate, identified by its CAS number 875451-12-0, is a complex organic compound with a molecular formula of C22H25N3O3S2 and a molecular weight of 443.6 g/mol. Its unique structure incorporates various functional groups that may contribute to its biological activities, including potential therapeutic applications.
Chemical Structure
The compound features a cyanocyclohexyl group, a carbamoyl moiety, and a thiazolylsulfanyl group attached to a benzoate backbone. This structural diversity is hypothesized to influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been reported to demonstrate efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Antiviral Activity
Recent studies have explored the potential of thiazole-containing compounds in antiviral applications. Molecular docking analyses suggest that such compounds can effectively bind to viral proteins, potentially inhibiting the replication of viruses like SARS-CoV-2. The binding affinities observed in these studies range from -6.43 to -8.92 kcal/mol for different viral targets .
Anti-inflammatory Effects
Compounds with similar structures have also shown promise in modulating inflammatory responses. The presence of the thiazole ring may enhance the compound's ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Synthesis and Evaluation
A study synthesized various thiazole derivatives, including those structurally related to the target compound, and evaluated their biological activities through in vitro assays. The results indicated that modifications on the thiazole ring significantly impacted both the antimicrobial and anti-inflammatory properties of the compounds .
ADMET Analysis
An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was performed on several derivatives of thiazole-containing compounds. The findings suggested favorable pharmacokinetic profiles for many derivatives, indicating their potential as drug candidates .
Summary of Biological Activities
Properties
Molecular Formula |
C22H25N3O3S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-12-29-21(24-15)30-13-17-8-4-5-9-18(17)20(27)28-16(2)19(26)25-22(14-23)10-6-3-7-11-22/h4-5,8-9,12,16H,3,6-7,10-11,13H2,1-2H3,(H,25,26) |
InChI Key |
WBHVAASPYFAZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC=CC=C2C(=O)OC(C)C(=O)NC3(CCCCC3)C#N |
Origin of Product |
United States |
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